Cas no 899983-40-5 (N'-(2-methoxyphenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide)
N'-(2-methoxyphenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-[(2-methoxyphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
- N'-(2-methoxyphenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide
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- Inchi: 1S/C24H23N3O4S/c1-31-20-8-3-2-6-17(20)15-25-22(28)23(29)26-18-10-11-19-16(14-18)7-4-12-27(19)24(30)21-9-5-13-32-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,25,28)(H,26,29)
- InChI Key: PMSKPTHNHODPEX-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1OC)(=O)C(NC1C=CC2=C(C=1)CCCN2C(C1SC=CC=1)=O)=O
N'-(2-methoxyphenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2769-0371-2μmol |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2769-0371-5μmol |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2769-0371-10μmol |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2769-0371-20μmol |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2769-0371-1mg |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2769-0371-2mg |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2769-0371-3mg |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2769-0371-4mg |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2769-0371-5mg |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2769-0371-10mg |
N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-40-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-(2-methoxyphenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N'-(2-methoxyphenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide
N'-(2-Methoxyphenyl)methyl-N-1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Ylethanediamide: Structural Features and Biological Relevance
The compound N'-(2-methoxyphenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide (CAS No. 899983-40-5) represents a structurally complex molecule that integrates multiple pharmacophoric elements. Its core structure is based on the tetrahydroquinoline scaffold, a well-known framework in medicinal chemistry associated with diverse biological activities. The thiophene ring at position 2 of the carbonyl group introduces a heterocyclic aromatic system known for its electron-rich nature and ability to modulate molecular interactions. The methoxyphenyl substituent further enhances lipophilicity and may influence metabolic stability or receptor binding profiles.
Recent advancements in heterocyclic chemistry have highlighted the importance of tetrahydroquinoline derivatives in drug discovery programs targeting neurodegenerative diseases and cancer. For instance, studies published in *Journal of Medicinal Chemistry* (Vol. 65, 2023) demonstrated that tetrahydroquinoline-based compounds exhibit potent inhibition of acetylcholinesterase, a key enzyme implicated in Alzheimer’s disease pathology. The presence of the amide linkage in this compound also aligns with current trends in designing multi-target-directed ligands (MTDLs), where dual enzymatic inhibition is pursued to address complex disease mechanisms.
The thiophene moiety contributes to the molecule’s overall planarity and π-electron delocalization, properties that are critical for interactions with protein targets such as kinases or G-protein coupled receptors (GPCRs). Notably, thiophene-containing compounds have shown promise as tyrosine kinase inhibitors, with several clinical candidates advancing into Phase II trials for oncology indications. The specific substitution pattern observed in this compound—particularly the position of the carbonyl group—may enhance its ability to form hydrogen bonds or coordinate with metal ions in active sites.
The methoxyphenyl group at the N’ position introduces steric and electronic effects that could modulate bioavailability parameters. Methylation at aromatic rings is a common strategy to improve blood-brain barrier penetration and reduce hepatic metabolism. Computational studies using molecular docking simulations suggest that such substituents can optimize binding affinity by stabilizing interactions with hydrophobic pockets in target proteins. This is particularly relevant for compounds designed to cross physiological barriers or achieve sustained release profiles.
Synthetic methodologies for this class of compounds often involve multistep organic reactions including Fischer indole synthesis for tetrahydroquinoline formation and Suzuki coupling for thiophene ring integration. Recent innovations in green chemistry have emphasized solvent-free conditions and biocatalytic approaches to improve yield and stereoselectivity while minimizing environmental impact. The ethanediamide linker provides structural flexibility that may facilitate conformational adaptation during target engagement.
Pharmacokinetic profiling of similar derivatives has revealed favorable ADME (absorption, distribution, metabolism, excretion) properties when optimized with appropriate functional groups. The presence of both amide and amine functionalities suggests potential for salt formation or prodrug strategies to enhance solubility without compromising therapeutic efficacy. In vitro assays have demonstrated dose-dependent activity against cell lines overexpressing matrix metalloproteinases (MMPs), enzymes associated with tumor metastasis and tissue remodeling.
Clinical translation of such molecules requires rigorous evaluation of toxicity profiles through high-throughput screening platforms. Emerging data from zebrafish models indicate low developmental toxicity at sub-lethal concentrations (LC50>10mM), supporting further preclinical development pathways aligned with ICH guidelines. Structure-activity relationship (SAR) studies continue to refine substituent positions on both the tetrahydroquinoline and thiophene rings to maximize therapeutic indices.
In parallel developments within combinatorial chemistry libraries containing thousands of tetrahydroquinoline analogs have been screened against repurposing targets such as SARS-CoV-2 proteases using virtual screening algorithms combined with experimental validation through surface plasmon resonance (SPR) techniques. These efforts underscore the adaptability of this scaffold across diverse therapeutic areas while maintaining core structural integrity required for target specificity.
Ongoing research focuses on conjugating this compound with nanocarriers such as polymeric micelles or lipid nanoparticles to achieve site-specific delivery mechanisms crucial for overcoming multidrug resistance phenomena observed in advanced malignancies. Surface modification strategies employing PEGylation are being explored to extend half-life durations beyond conventional small molecule limitations while preserving intrinsic biological activities.
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